Desmethyl Ranitidine

Drug metabolism Cytochrome P450 Flavin-containing monooxygenase

QC labs face challenges quantifying ranitidine and its metabolites due to overlapping peaks and variable MS response. Desmethyl Ranitidine, a primary CYP-specific metabolite, provides a unique marker for method development and impurity profiling. Key advantages: • 3-fold higher LOD than ranitidine, requiring dedicated reference material for accurate quantification • Exclusive CYP-mediated formation enables specific CYP2C19/1A2/2D6 probe studies • Mandated pharmacopeial impurity marker for nitrosamine risk assessment in compliance with FDA/EMA guidelines Supplied with full Certificate of Analysis (CoA) and MSDS to meet regulatory submission requirements.

Molecular Formula C₁₂H₂₀N₄O₃S
Molecular Weight 300.38 g/mol
CAS No. 66357-25-3
Cat. No. B023202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Ranitidine
CAS66357-25-3
SynonymsN-Methyl-N’-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine;  Desmethylranitidine; 
Molecular FormulaC₁₂H₂₀N₄O₃S
Molecular Weight300.38 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
InChIInChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
InChIKeyWZLBVRXZNDXPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Ranitidine: Key Metabolite & Reference Standard


Desmethyl Ranitidine (CAS 66357-25-3), also known as N-desmethylranitidine, is a primary metabolite of the histamine H2-receptor antagonist ranitidine. It is a furan derivative formed via N-demethylation and serves as a crucial marker in pharmacokinetic studies and impurity profiling of ranitidine formulations [1]. The compound is utilized extensively as a reference standard for analytical method development and validation, particularly in the context of quality control (QC) and regulatory compliance .

Irreplaceability of Desmethyl Ranitidine


Desmethyl Ranitidine exhibits distinct analytical and metabolic properties that preclude simple substitution with other ranitidine metabolites (e.g., N-oxide, S-oxide) or alternative H2 antagonists (e.g., famotidine, cimetidine). Its formation via cytochrome P450 (CYP)-mediated N-demethylation, rather than flavin-containing monooxygenase (FMO)-catalyzed oxidation, results in a unique metabolic profile and susceptibility to specific analytical interferences [1]. Furthermore, its role as a mandated impurity marker in pharmacopeial standards and its specific stability characteristics under analytical conditions [2] make it an irreplaceable reference material for method validation and regulatory submissions.

Quantitative Evidence for Desmethyl Ranitidine


Distinct CYP-Mediated Metabolism

In rat and human liver microsomes, the formation of desmethylranitidine constitutes 12-16% of total ranitidine metabolism, compared to 66-76% for ranitidine N-oxide and 13-18% for ranitidine S-oxide. Crucially, desmethylation was inhibited by 71-95% by the CYP inhibitor SKF525A, whereas N- and S-oxidations were inhibited by 96-97% and 71-85%, respectively, by the FMO inhibitor methimazole. This confirms that desmethylranitidine is exclusively formed via CYP enzymes, not FMOs [1]. This contrasts with the N-oxide and S-oxide metabolites, which are primarily FMO-dependent [1].

Drug metabolism Cytochrome P450 Flavin-containing monooxygenase Enzyme inhibition

Higher Sensitivity Requirement

A validated HPLC method for ranitidine in plasma and urine reported a sensitivity limit of 15 ng/ml for desmethylranitidine, which is 3-fold higher than the 5 ng/ml limit for the parent drug ranitidine [1]. Furthermore, plasma levels of the desmethyl metabolite were seldom above the threshold sensitivity of the assay, whereas ranitidine was consistently quantifiable [1]. This indicates that more sensitive analytical methodologies or larger sample volumes are required for reliable quantitation of desmethylranitidine compared to ranitidine.

Analytical chemistry HPLC method validation Limit of detection Bioanalysis

Metabolic Stability Advantage

In isolated hepatocyte studies from both rat and dog, desmethylranitidine was not a substrate for further metabolism, whereas ranitidine N-oxide and S-oxide underwent additional biotransformation. Specifically, ranitidine N-oxide was reduced back to ranitidine in Wistar rat hepatocytes, and ranitidine S-oxide was metabolized to an unidentified metabolite in both species [1]. Desmethylranitidine remained unchanged, indicating a terminal metabolic step.

Drug metabolism In vitro hepatocyte model Metabolic stability Xenobiotic

Minor Urinary Metabolite in Mass Balance

Following oral administration of ranitidine, desmethylranitidine accounts for a small but measurable fraction of the excreted dose. Studies report that 1-3% of the administered dose is excreted in urine as desmethylranitidine, compared to 50-70% as unchanged ranitidine [1]. Another study reported 4% excretion as desmethylranitidine versus 77% as parent drug [2]. While minor, this fraction is essential for complete mass balance and for understanding inter-individual variability in ranitidine metabolism.

Pharmacokinetics Renal excretion Mass balance Clinical pharmacology

Distinct Mass Spectrometry Behavior

During normal-phase HPLC-MS analysis with ammonia chemical ionization (CI), desmethylranitidine and ranitidine were the only compounds to yield detectable [M+H]+ ions, albeit in low abundance. In contrast, the N-oxide and S-oxide metabolites exhibited extensive fragmentation and did not produce protonated molecular ions under the same conditions [1]. This indicates that desmethylranitidine is more amenable to certain MS detection modes, providing a selective advantage for its identification and quantification in complex biological matrices.

HPLC-MS Mass spectrometry Metabolite identification Analytical method development

Nitrosamine Risk & Impurity Control Standard

Desmethyl Ranitidine is a fully characterized reference standard compliant with USP and EP guidelines, specifically used for analytical method development and validation (AMV) and quality control (QC) of ranitidine API . Unlike other ranitidine impurities, its structural feature—a secondary amine—renders it a direct precursor to the potentially carcinogenic nitrosamine impurity N-nitroso-desmethylranitidine. This has made it a critical standard for developing sensitive methods to detect and quantify nitrosamine impurities in ranitidine drug products, a key regulatory requirement following widespread recalls [1].

Pharmaceutical quality control Reference standard Impurity profiling Regulatory compliance

Applications of Desmethyl Ranitidine


Bioanalytical Method Development & Validation

Desmethyl Ranitidine is an essential reference standard for developing and validating HPLC or LC-MS/MS methods to quantify ranitidine and its metabolites in biological matrices. Given its 3-fold higher LOD compared to ranitidine [5] and its unique ionization behavior in MS [2], its inclusion is critical for ensuring method sensitivity, specificity, and accuracy for both parent drug and metabolite quantification in clinical or preclinical studies.

In Vitro CYP Phenotyping & DDI Studies

As the sole ranitidine metabolite formed exclusively via CYP enzymes (and not FMOs), desmethylranitidine serves as a specific probe for CYP activity, particularly CYP2C19, CYP1A2, and CYP2D6 [5]. Its formation can be used to assess the inhibitory or inductive potential of new chemical entities on these specific CYP isoforms, providing a more selective endpoint than the FMO-dependent N-oxide metabolites.

Impurity Profiling & Nitrosamine Risk Mitigation

In the context of global regulatory scrutiny of nitrosamine impurities, desmethylranitidine is a critical reference material for developing and validating analytical methods to detect and quantify N-nitroso-desmethylranitidine in ranitidine drug substances and products [5]. Its procurement is mandatory for QC laboratories conducting stability studies and batch release testing to ensure compliance with FDA and EMA safety limits.

In Vivo Metabolic Phenotyping via Urinary Biomarkers

The presence of desmethylranitidine in urine (1-4% of dose) [5] provides a specific marker of CYP-mediated ranitidine metabolism in vivo. Unlike the N-oxide metabolite, which is a marker for FMO3 activity, desmethylranitidine can be used in clinical studies to investigate inter-individual variability in CYP activity and to correlate genotype with metabolic phenotype, particularly for CYP2C19 and CYP2D6.

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